Cas no 85237-56-5 (3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)

3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 化学的及び物理的性質
名前と識別子
-
- (3-Amino-4-hydroxyphenyl)methanesulfonamide
- 2-AMINO-1-PHENOL 4-METHYLSULFONAMIDE
- 2-AMINOPHENOL-4-(N-METHYL)SULFONAMIDE
- 3-Amino-4-hydroxy-N-methylbenzenesulphonamide monohydrochloride
- 2-Aminophenol-N-methyl-4-sulphonamide
- MethylOpsamide
- Einecs 286-416-5
- 2-AMinophenol-4-(N-Methyl)sulfonanilide
- 3-amino-4-hydroxy-N-methylbenzenesulfonamide hydrochloride
- 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide
-
- MDL: MFCD11519077
- インチ: 1S/C7H10N2O3S/c8-6-3-5(1-2-7(6)10)4-13(9,11)12/h1-3,10H,4,8H2,(H2,9,11,12)
- InChIKey: LJAALLSCXWCHSR-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=C(CS(N)(=O)=O)C=C1N
計算された属性
- せいみつぶんしりょう: 202.04100
- どういたいしつりょう: 238.017891
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 259
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 407.0±55.0 °C at 760 mmHg
- フラッシュポイント: 199.9±31.5 °C
- PSA: 114.79000
- LogP: 2.12520
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- リスク用語:R36/37/38
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D955737-25g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 25g |
$435 | 2023-05-17 | |
Enamine | EN300-217148-2.5g |
3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |
85237-56-5 | 2.5g |
$40.0 | 2023-06-08 | ||
Alichem | A019111793-500g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 97% | 500g |
$902.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A97340-5g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 5g |
¥942.0 | 2021-09-10 | |
Enamine | EN300-217148-1.0g |
3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |
85237-56-5 | 1g |
$24.0 | 2023-06-08 | ||
Enamine | EN300-217148-5.0g |
3-amino-4-hydroxy-N-methylbenzene-1-sulfonamide hydrochloride |
85237-56-5 | 5g |
$57.0 | 2023-06-08 | ||
TRC | A634935-500mg |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide |
85237-56-5 | 500mg |
$ 65.00 | 2022-05-31 | ||
1PlusChem | 1P003JCC-5g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | ≥98% | 5g |
$103.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1526912-1g |
3-Amino-4-hydroxy-N-methylbenzenesulfonamide hydrochloride |
85237-56-5 | 98% | 1g |
¥324.00 | 2024-07-28 | |
eNovation Chemicals LLC | D955737-1g |
(3-Amino-4-hydroxyphenyl)methanesulfonamide |
85237-56-5 | 98% | 1g |
$80 | 2025-02-26 |
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzenesulfonamides Aminobenzenesulfonamides
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
3-Amino-4-hydroxy-N-methyl-benzenesulfonamideに関する追加情報
Professional Introduction to 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide (CAS No. 85237-56-5)
3-Amino-4-hydroxy-N-methyl-benzenesulfonamide, a compound with the chemical identifier CAS No. 85237-56-5, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and therapeutic applications. The structural features of this molecule, particularly the presence of both amino and hydroxyl functional groups along with a methyl-substituted sulfonamide moiety, contribute to its unique chemical properties and potential biological functions.
The sulfonamide group in 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is known to play a crucial role in its interactions with biological targets. Sulfonamides are often utilized in medicinal chemistry due to their ability to form hydrogen bonds and coordinate with metal ions, making them effective in modulating various enzymatic and receptor activities. The hydroxyl group at the 4-position enhances the solubility of the compound, facilitating its absorption and distribution within biological systems.
In recent years, there has been growing interest in exploring the pharmacological potential of sulfonamide derivatives. Research has indicated that compounds containing the sulfonamide moiety exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide has been investigated for its potential role in inhibiting certain enzymes that are involved in cancer cell proliferation and survival.
One of the most compelling areas of research involving 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is its application in oncology. Studies have demonstrated that this compound can interact with specific targets within cancer cells, leading to disruptions in critical signaling pathways. For instance, it has been observed to modulate the activity of enzymes such as dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair in rapidly dividing cells like cancer cells. By inhibiting DHFR, this compound may help impede tumor growth and progression.
The structural flexibility of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide also allows for modifications that can enhance its pharmacological properties. Researchers have been exploring various derivatives of this molecule to improve its solubility, bioavailability, and target specificity. These modifications often involve altering the substituents on the aromatic ring or introducing additional functional groups that can enhance binding affinity to biological targets.
In addition to its potential applications in oncology, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide has shown promise in other therapeutic areas. For example, it has been investigated for its anti-inflammatory effects, where it may interact with inflammatory cytokines and enzymes to reduce inflammation. Furthermore, preliminary studies suggest that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is another area of active research. Chemists have developed various synthetic routes that optimize yield and purity while minimizing side reactions. These synthetic strategies often involve multi-step processes that require careful control of reaction conditions to ensure high selectivity and efficiency. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.
The pharmacokinetic profile of 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide is also an important consideration in its development as a therapeutic agent. Studies have been conducted to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. These studies help determine how the compound behaves within the body over time and provide insights into potential dosing regimens and drug interactions.
In conclusion, 3-Amino-4-hydroxy-N-methyl-benzenesulfonamide (CAS No. 85237-56-5) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with various biological targets, making it a valuable candidate for further research in oncology, anti-inflammation, and neuroprotection. As research continues to uncover new applications for this molecule, it holds promise for contributing to advancements in drug discovery and development.
85237-56-5 (3-Amino-4-hydroxy-N-methyl-benzenesulfonamide) 関連製品
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 896676-84-9(N-2-(3-{(cyclopentylcarbamoyl)methylsulfanyl}-1H-indol-1-yl)ethyl-4-methylbenzamide)
- 955299-30-6(4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(pyridin-4-yl)benzamide)
- 1427433-72-4(2-fluoro-4-methoxy-3-methylbenzoic acid)
- 1805603-03-5(Ethyl 3-(difluoromethyl)-2-hydroxy-4-methoxypyridine-6-acetate)
- 1936710-96-1(1-(2-Methylcyclopropyl)pentane-1,3-dione)
- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)
- 922081-63-8(N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)thiophene-2-sulfonamide)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

